
1-(1-ナフチル)-5-オキソピロリジン-3-カルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is an organic compound that features a naphthalene ring attached to a pyrrolidine ring with a carboxamide group
科学的研究の応用
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photochromism.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of naphthalene-1-carboxylic acid as a starting material, which is then converted into its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted naphthalene derivatives.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Naphthalen-1-yl)-2-pyrrolidinone: Similar structure but lacks the carboxamide group.
1-(Naphthalen-1-yl)-3-pyrrolidinone: Similar structure with a different position of the carbonyl group.
Naphthalene-1-carboxamide: Lacks the pyrrolidine ring.
Uniqueness
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the naphthalene and pyrrolidine rings, along with the carboxamide group. This combination of structural features imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
IUPAC Name |
1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)11-8-14(18)17(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRVWFENFMWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
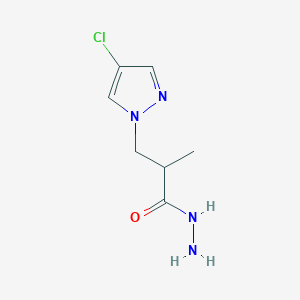
![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2573528.png)
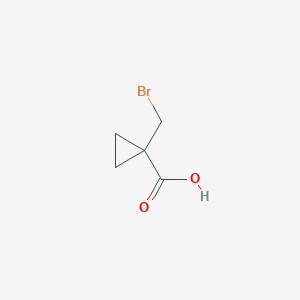
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)
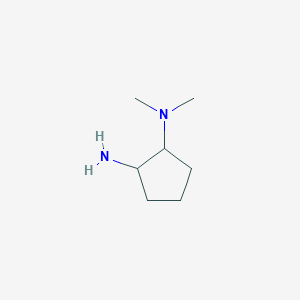
![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)

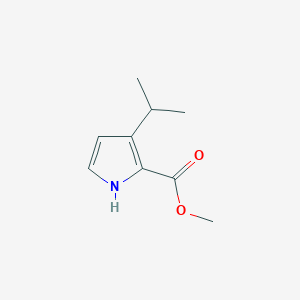
![1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2573538.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide](/img/structure/B2573539.png)
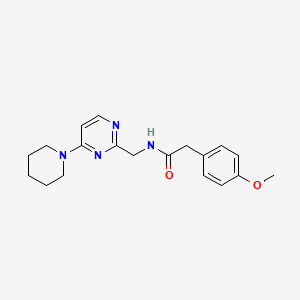
![8-Methyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]quinoline-3-carbaldehyde](/img/structure/B2573543.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)
